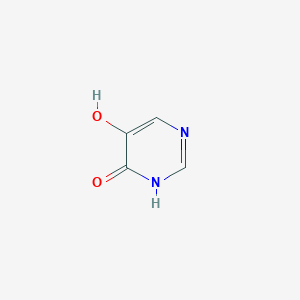

5-Hydroxypyrimidin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCOLWAKIPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329157 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-41-9 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Chemical Properties of 5-Hydroxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties of 5-Hydroxypyrimidin-4(3H)-one, a heterocyclic organic compound. Due to its structural similarity to nucleobases like thymine and uracil, this pyrimidine derivative and its analogs are of interest in medicinal chemistry and drug development. This guide consolidates available data on its physicochemical properties, tautomerism, and synthesis, and provides standardized experimental protocols for its characterization.

Chemical Structure and Tautomerism

5-Hydroxypyrimidin-4(3H)-one is a pyrimidine ring substituted with a hydroxyl group at position 5 and a carbonyl group at position 4. A critical feature of this molecule is its existence in multiple tautomeric forms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The keto-enol tautomerism is a key equilibrium for hydroxypyrimidines.[1][2] In the solid state, the keto tautomer (pyrimidin-4-one) is often favored.[2] The principal tautomeric forms are illustrated below.

Physicochemical and Spectroscopic Data

Quantitative data for the related isomer, 5-Hydroxypyrimidine, is presented below. It is crucial to note that these properties may differ for the 5-Hydroxypyrimidin-4(3H)-one tautomer. The data is compiled from chemical databases and supplier information.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | [3] |

| Molecular Weight | 96.09 g/mol | [3] |

| Melting Point | 212-214 °C | [3] |

| Boiling Point (Predicted) | 227.2 ± 13.0 °C | [3] |

| pKa (Predicted) | 6.60 ± 0.10 | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol, Water | [3] |

| Physical Form | Solid (Light Beige to Beige) | [3] |

Table 2: Spectroscopic Data for 4-Hydroxypyrimidine

| Spectrum Type | Key Peaks / Shifts (δ) | Source |

| ¹H NMR (DMSO-d₆) | δ 10.45 (br s, 1H), 8.67 (s, 1H), 8.34 (s, 2H) | [3] |

| ¹³C NMR | Data for derivatives available, not for parent compound | [4][5] |

| InChI | InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | [3] |

| SMILES | C1=NC=C(O)C=N1 | [3] |

Synthesis and Reactivity

The synthesis of hydroxypyrimidines can be achieved through various routes. A common strategy involves the condensation of a β-ketoester with an amidine.[6] Another established method is the reaction of a β-ketoester with thiourea, followed by desulfurization.[6] A general workflow for a multi-step synthesis is outlined below, which is a common paradigm in the development of novel pyrimidine derivatives.[7][8]

Derivatives of 5-hydroxypyrimidin-4(3H)-one have been synthesized and evaluated as inhibitors of the influenza A endonuclease, highlighting the therapeutic potential of this scaffold.[4][9] These studies indicate that the core structure acts as a bimetal chelating ligand in the enzyme's active site.[9]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physicochemical properties of 5-Hydroxypyrimidin-4(3H)-one.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[10][11]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[10]

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[12]

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.[12]

-

Accurate Determination: Begin heating again, but reduce the heating rate to 1-2 °C per minute as the temperature approaches the estimated melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0 °C.

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[13]

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[14]

-

Solution Preparation:

-

Prepare a solution of the compound with a known concentration (e.g., 1 mM) in water or a suitable co-solvent.[14]

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[14]

-

-

Titration Procedure:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

If determining the pKa of an acidic proton, titrate by adding small, precise increments of the strong base. If determining the pKa of a basic site, titrate with the strong acid.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

The equilibrium or thermodynamic solubility method is considered the "gold standard" for determining the intrinsic solubility of a compound.[16]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a relevant aqueous buffer, e.g., PBS at pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[16]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

References

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

- 4. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

5-Hydroxypyrimidin-4(3H)-one: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth overview of the physical characteristics, relevant experimental data, and biological significance of 5-Hydroxypyrimidin-4(3H)-one. This pyrimidinone derivative and its analogs are of significant interest, particularly in the field of antiviral drug discovery.

Core Physical and Chemical Data

5-Hydroxypyrimidin-4(3H)-one exists in tautomeric equilibrium with 4,6-dihydroxypyrimidine. Consequently, the physical and chemical data presented often refer to this more stable tautomer. The data compiled from various sources are summarized below, providing a comprehensive reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O₂ | [1] |

| Molecular Weight | 112.09 g/mol | [1] |

| Appearance | Off-white or pale yellow crystalline powder | |

| Melting Point | >300 °C | [2] |

| Boiling Point | ~358.5 °C (predicted) | [2] |

| pKa | 5.70 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in hot water, ammonia, and other alkali solutions; insoluble in alcohol and ether.[3] | [3] |

| LogP | -1.90 to -2.8 | [2][3] |

| CAS Number | 1193-24-4 (for 4,6-dihydroxypyrimidine) | [1] |

Spectral Data

The following tables summarize the key spectral data for 4,6-dihydroxypyrimidine, the tautomer of 5-Hydroxypyrimidin-4(3H)-one. These data are critical for the identification and characterization of the compound.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| D₂O | 7.4 | H-2 |

| 4.7 | H-5 | |

| DMSO-d₆ | 8.0 | H-2 |

| 5.2 | H-5 |

Source:[4]

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| D₂O | 179.2 | C-4 & C-6 |

| 160.9 | C-2 | |

| 93.8 | C-5 |

Source:[4]

Experimental Protocols

Synthesis of 4,6-Dihydroxypyrimidine

A common and efficient method for the synthesis of 4,6-dihydroxypyrimidine involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[5][6]

Materials:

-

Malonic acid ester (e.g., diethyl malonate)

-

Formamide

-

Alkali metal alkoxide (e.g., sodium methoxide)

-

Anhydrous alcohol (e.g., ethanol)

-

Water

-

Acid (for acidification)

Procedure:

-

An alkali metal alkoxide is prepared as a solution or suspension in an anhydrous alcohol in a reaction vessel.

-

Formamide is added to the alkoxide mixture.

-

A malonic acid ester is then added to the mixture, either alone or simultaneously with the formamide, in a controlled manner (portion-wise or continuously) at an elevated temperature.[6]

-

The resulting reaction mixture is heated at an elevated temperature (typically between 40-80 °C) to drive the condensation reaction.[4]

-

After the reaction is complete, water is added to the reaction mixture.[4]

-

The alcohol solvent is substantially removed, for example, by distillation under reduced pressure.[4]

-

The resulting aqueous solution or slurry is then acidified to precipitate the 4,6-dihydroxypyrimidine product.[4]

-

The solid product is isolated by filtration, washed, and dried.

Biological Activity and Signaling Pathway

Inhibition of Influenza A Endonuclease

5-Hydroxypyrimidin-4(3H)-one and its derivatives have been identified as potent inhibitors of the influenza A virus endonuclease. This enzyme is a crucial component of the viral RNA polymerase complex (comprising subunits PA, PB1, and PB2) and is responsible for the "cap-snatching" mechanism.[7][8] In this process, the endonuclease cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNAs.[9][10]

The active site of the endonuclease contains two essential metal ions, typically manganese (Mn²⁺), which are critical for its catalytic activity.[7] 5-Hydroxypyrimidin-4(3H)-one derivatives are believed to act as bimetal chelating agents, binding to these metal ions and thereby inactivating the enzyme. This inhibition prevents the generation of capped primers and halts viral replication.[11][12]

Caption: Mechanism of influenza A endonuclease inhibition.

The diagram above illustrates the cap-snatching process and the mechanism of its inhibition. The influenza virus RNA polymerase binds to the host pre-mRNA via the PB2 subunit. The PA subunit's endonuclease then cleaves the host mRNA, generating a capped primer. This primer is used by the PB1 polymerase subunit to synthesize viral mRNA. 5-Hydroxypyrimidin-4(3H)-one derivatives interrupt this cycle by chelating the metal ions in the endonuclease active site of the PA subunit, thus preventing the cleavage of host mRNA and subsequent viral replication.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of 5-Hydroxypyrimidin-4(3H)-one (as its tautomer 4,6-dihydroxypyrimidine) is outlined below.

Caption: General workflow for synthesis and characterization.

References

- 1. innospk.com [innospk.com]

- 2. 4,6-Dihydroxypyrimidine | CAS#:1193-24-4 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 5. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. publicacions.ub.edu [publicacions.ub.edu]

- 8. Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Targeted inhibition of the endonuclease activity of influenza polymerase acidic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 5-Hydroxypyrimidin-4(3H)-one and its Analogues: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-hydroxypyrimidin-4(3H)-one and its structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering an in-depth exploration of the tautomeric equilibria, the analytical methodologies used for their characterization, and the implications for biological activity.

Introduction to Tautomerism in 5-Hydroxypyrimidin-4(3H)-one

5-Hydroxypyrimidin-4(3H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as antiviral agents. A critical aspect of their chemistry, which profoundly influences their biological function, is their existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 5-hydroxypyrimidin-4(3H)-one, the primary tautomeric equilibrium of interest is the keto-enol tautomerism.

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the pyrimidinone ring. Understanding the predominant tautomeric form under physiological conditions is crucial for rational drug design, as different tautomers can exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and steric profiles, which in turn affect their interaction with biological targets.

Tautomeric Forms of 5-Hydroxypyrimidin-4(3H)-one

5-Hydroxypyrimidin-4(3H)-one can exist in several tautomeric forms. The main equilibrium is between the keto form, 5-hydroxypyrimidin-4(3H)-one, and the enol form, pyrimidine-4,5-diol. Additionally, other tautomers can be considered, arising from proton migration between the nitrogen and oxygen atoms. The relative stability of these tautomers is a key determinant of the overall properties of the compound.

Caption: Tautomeric equilibrium of 5-Hydroxypyrimidin-4(3H)-one.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental quantitative data for the tautomeric equilibrium of the parent 5-hydroxypyrimidin-4(3H)-one is limited in the literature, studies on analogous 4-hydroxypyrimidine derivatives provide valuable insights. Computational studies have also been employed to predict the relative stabilities of the tautomers.

Computational Data

Theoretical calculations, such as those employing Density Functional Theory (DFT), offer predictions of the relative energies of different tautomers in the gas phase and in various solvents. These studies generally indicate that the keto form is the more stable tautomer for 4(3H)-pyrimidinone and its derivatives, with the relative stability being influenced by the solvent environment. For instance, polar solvents tend to further stabilize the more polar keto tautomer.

Table 1: Calculated Relative Energies of 4(3H)-Pyrimidinone Tautomers

| Tautomer | Calculation Method | Relative Energy (kcal/mol) in Gas Phase | Reference |

| 4(3H)-one (keto) | G3//B3LYP | 0.00 | [1] |

| 4-Hydroxypyrimidine (enol) | G3//B3LYP | 1.23 | [1] |

Note: This data is for the related compound 4(3H)-pyrimidinone and serves as an illustrative example. Specific values for 5-hydroxypyrimidin-4(3H)-one may differ.

Experimental Data for Analogues

Experimental studies on derivatives, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that the keto form is predominant in the solid state.[2] In solution, the equilibrium can be shifted, and both keto and enol forms may be present. For example, in a study of 2-amino-5,6-dimethyl-4-hydroxypyrimidine, monoclinic crystals containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers were obtained from aqueous solutions containing uric acid.[2]

Table 2: Tautomeric Forms of a 2-amino-5,6-dimethylpyrimidin-4-one Analogue in the Solid State

| Crystalline Form | Tautomeric Composition | Reference |

| Triclinic | 1H-keto tautomer | [2] |

| Monoclinic | 1:1 ratio of 1H-keto and 3H-keto tautomers | [2] |

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

For complex spectra, acquire two-dimensional (2D) correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the assignment of proton and carbon signals to specific tautomers.

-

-

Data Analysis:

-

¹H NMR: The presence and integration of distinct signals for each tautomer can be used for quantification. For example, the N-H proton of the keto form and the O-H proton of the enol form will have characteristic chemical shifts.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C4) is particularly indicative. A signal in the range of 160-180 ppm is characteristic of a keto form, while the corresponding carbon in the enol form will be shifted upfield.

-

-

Quantitative Analysis: The relative concentrations of the tautomers can be determined by integrating the signals of protons that are unique to each tautomer in the ¹H NMR spectrum.

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The different electronic structures of the keto and enol forms result in distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a series of solutions in different solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the position and intensity of the absorption bands with solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium between the tautomers. By comparing the spectra with those of "fixed" derivatives (where the tautomerism is blocked by alkylation), the absorption bands corresponding to each tautomer can be identified.

Biological Relevance: Inhibition of Influenza A Endonuclease

Analogues of 5-hydroxypyrimidin-4(3H)-one have been identified as potent inhibitors of the influenza A virus endonuclease.[3][4] This enzyme is a key component of the viral RNA-dependent RNA polymerase complex and is responsible for the "cap-snatching" mechanism, which is essential for the transcription of viral mRNA.

The endonuclease activity involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for viral mRNA synthesis. Inhibitors based on the 5-hydroxypyrimidin-4(3H)-one scaffold are believed to act by chelating the metal ions (typically Mn²⁺) in the active site of the endonuclease, thereby blocking its catalytic activity.[3][4] The tautomeric form of the inhibitor is critical for its binding affinity and inhibitory potency, as the arrangement of the hydroxyl and carbonyl groups dictates its ability to coordinate with the metal ions in the active site.

Caption: Inhibition of Influenza A endonuclease by 5-hydroxypyrimidin-4(3H)-one analogues.

Conclusion

The tautomerism of 5-hydroxypyrimidin-4(3H)-one and its analogues is a fundamental aspect of their chemical behavior and biological activity. While experimental quantitative data on the parent compound remains an area for further investigation, studies on related systems, complemented by computational chemistry, have provided a solid framework for understanding the factors that govern their tautomeric equilibria. For researchers in drug discovery, a thorough characterization of the tautomeric landscape of these compounds is essential for the design of potent and selective inhibitors of therapeutic targets such as the influenza A endonuclease. This guide provides the foundational knowledge and experimental approaches necessary to undertake such investigations.

References

Crystal Structure Analysis of 5-Hydroxypyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-Hydroxypyrimidin-4(3H)-one. While a definitive crystal structure for 5-Hydroxypyrimidin-4(3H)-one is not currently available in public crystallographic databases, this document outlines the necessary experimental protocols for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it presents illustrative crystallographic data from structurally related pyrimidinone derivatives to offer insights into the expected molecular geometry and packing. The guide also explores the known biological significance of pyrimidinone scaffolds, particularly their role in modulating key signaling pathways relevant to drug discovery.

Introduction

5-Hydroxypyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and exhibit a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] For instance, certain phenyl-substituted 5-hydroxypyrimidin-4(3H)-ones have been identified as inhibitors of influenza A endonuclease.[3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-based drug design, enabling the optimization of lead compounds and the elucidation of structure-activity relationships (SAR).

This guide details the theoretical and practical aspects of determining the crystal structure of 5-Hydroxypyrimidin-4(3H)-one, providing researchers with a robust framework for their investigations.

Hypothetical Crystallographic Data

As of the date of this publication, the crystal structure of 5-Hydroxypyrimidin-4(3H)-one has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories. Therefore, the following tables present representative crystallographic data from a closely related pyrimidinone derivative to serve as an illustrative example of the expected parameters.

Table 1: Illustrative Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₄H₄N₂O₂ |

| Formula Weight | 112.09 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.85(2) Å |

| b | 12.11(3) Å |

| c | 9.87(2) Å |

| α | 90° |

| β | 98.5(1)° |

| γ | 90° |

| Volume | 455.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.635 Mg/m³ |

| Absorption Coefficient | 1.21 mm⁻¹ |

| F(000) | 232 |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.125 |

| R indices (all data) | R1 = 0.058, wR2 = 0.139 |

Table 2: Illustrative Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| O1 - C4 | 1.245(3) | N1 - C2 - N3 | 116.5(2) |

| O2 - C5 | 1.360(3) | C2 - N3 - C4 | 124.1(2) |

| N1 - C2 | 1.334(3) | N3 - C4 - C5 | 115.2(2) |

| N1 - C6 | 1.328(3) | C4 - C5 - C6 | 120.3(2) |

| N3 - C2 | 1.331(3) | C5 - C6 - N1 | 122.8(2) |

| N3 - C4 | 1.392(3) | C6 - N1 - C2 | 121.1(2) |

| C4 - C5 | 1.445(4) | O1 - C4 - N3 | 123.1(2) |

| C5 - C6 | 1.348(4) | O2 - C5 - C4 | 118.9(2) |

Note: The data in Tables 1 and 2 are for illustrative purposes and do not represent experimentally determined values for 5-Hydroxypyrimidin-4(3H)-one.

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and structural analysis of 5-Hydroxypyrimidin-4(3H)-one.

Synthesis of 5-Hydroxypyrimidin-4(3H)-one

A plausible synthetic route can be adapted from methods used for similar hydroxypyrimidines.[4][5] A potential two-step synthesis is outlined below:

Step 1: Synthesis of 5-Methoxypyrimidin-4(3H)-one A starting material, such as 5-methoxypyrimidine, can be subjected to a reaction that introduces the 4-oxo group.

Step 2: Demethylation to 5-Hydroxypyrimidin-4(3H)-one

-

Reaction Setup: In a sealed pressure tube, combine 5-methoxypyrimidin-4(3H)-one (1 eq.) with a strong demethylating agent, such as potassium hydroxide (5 eq.), in a suitable solvent like methanol.

-

Reaction Conditions: Heat the mixture at 150°C overnight.

-

Work-up: After cooling to room temperature, neutralize the mixture with acetic acid. Concentrate the solution under reduced pressure.

-

Purification: The resulting residue can be purified by grinding with a hot solvent like acetonitrile, followed by concentration of the extracts. Further purification can be achieved using flash chromatography (e.g., silica gel with a dichloromethane/methanol mobile phase) to yield the final product.[4]

Crystallization

Obtaining diffraction-quality single crystals is a critical and often challenging step. Slow evaporation is a common and effective method for small organic molecules.

-

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal. Solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of purified 5-Hydroxypyrimidin-4(3H)-one in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, pierced with a needle, to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., from a Cu or Mo source) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 5-Hydroxypyrimidin-4(3H)-one.

Biological Signaling Pathway

Pyrimidine derivatives are known to act as kinase inhibitors. The diagram below provides a simplified representation of how a pyrimidine-based inhibitor might interrupt a generic kinase signaling pathway involved in cell proliferation, a common target in cancer therapy.[6]

Conclusion

The structural elucidation of 5-Hydroxypyrimidin-4(3H)-one is a crucial step towards understanding its chemical properties and biological activities. Although specific crystallographic data is not yet available, this guide provides a comprehensive framework for its determination and analysis. The provided experimental protocols are based on established methods for small organic molecules and can be adapted by researchers in the field. The illustrative data and pathway diagrams highlight the importance of the pyrimidinone scaffold in drug discovery and underscore the value of single-crystal X-ray diffraction in advancing medicinal chemistry research. The determination of the precise three-dimensional structure of 5-Hydroxypyrimidin-4(3H)-one will undoubtedly facilitate the design of more potent and selective therapeutic agents.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of 5-Hydroxypyrimidin-4(3H)-one as an Inhibitor of Influenza A Endonuclease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-Hydroxypyrimidin-4(3H)-one and its derivatives as potent inhibitors of the influenza A virus PA endonuclease. This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the consequential impact on the viral replication cycle and host cell.

Core Mechanism of Action: Bimetal Chelation in the Endonuclease Active Site

The primary mechanism by which 5-Hydroxypyrimidin-4(3H)-one and its analogs inhibit the influenza A PA endonuclease is through the chelation of the two essential metal ions, typically manganese (Mn2+), present in the enzyme's active site.[1] These agents act as bimetal chelating ligands, effectively incapacitating the enzyme's catalytic function.[1] The hydroxypyrimidinone scaffold is critical for this activity, with the hydroxyl and keto groups forming a pincer-like coordination with the two metal ions. This binding mode mimics the interaction of the natural substrate, preventing the cleavage of host pre-mRNA and thereby halting the "cap-snatching" process essential for viral transcription.[2][3]

The structure-activity relationship (SAR) studies reveal that substitutions at the 2-position of the 5-hydroxypyrimidin-4(3H)-one ring significantly influence inhibitory potency. For instance, the introduction of a 4-fluorophenyl group at this position results in substantial endonuclease inhibition.[4]

Quantitative Data: Inhibitory Potency of 5-Hydroxypyrimidin-4(3H)-one Derivatives

The inhibitory activity of 5-Hydroxypyrimidin-4(3H)-one derivatives against the influenza A PA endonuclease has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of these compounds. Below is a summary of reported IC50 values for selected derivatives.

| Compound | Substituent at 2-position | IC50 (µM) |

| 5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one | 4-Fluorophenyl | 0.58 |

| 5-Hydroxy-2-(3-fluorophenyl)pyrimidin-4(3H)-one | 3-Fluorophenyl | >1.0 |

| 5-Hydroxy-2-(2-fluorophenyl)pyrimidin-4(3H)-one | 2-Fluorophenyl | >1.0 |

| 5-Hydroxy-2-(4-(1H-tetrazol-5-yl)phenyl)pyrimidin-4(3H)-one | 4-(1H-tetrazol-5-yl)phenyl | 0.15 |

Data sourced from literature reports.[4]

The data indicates that the position of the fluoro substituent on the phenyl ring and the presence of other functional groups like a tetrazole can significantly impact the inhibitory potency.

Experimental Protocols: Influenza Endonuclease Inhibition Assay

A common method to determine the inhibitory activity of compounds like 5-Hydroxypyrimidin-4(3H)-one is the Fluorescence Resonance Energy Transfer (FRET)-based endonuclease assay.[5][6][7]

Principle: This assay utilizes a short, single-stranded nucleic acid substrate labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. Upon cleavage by the PA endonuclease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. Inhibitors of the endonuclease will prevent this cleavage, resulting in a lower fluorescence signal compared to an uninhibited control.

Detailed Methodology:

-

Reagents and Materials:

-

Purified recombinant influenza PA endonuclease domain.

-

FRET-based substrate: A single-stranded DNA or RNA oligonucleotide (e.g., 20 nucleotides) labeled with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., Iowa Black).[6]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM β-mercaptoethanol, and 1.0 mM MgCl2.[8]

-

Test compounds (5-Hydroxypyrimidin-4(3H)-one derivatives) dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the PA endonuclease and the FRET substrate in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate. Include a positive control (a known endonuclease inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the enzyme-substrate mixture to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[8]

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 488 nm excitation and 520 nm emission for FAM).[6][9]

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

- 1. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfkek.jp [pfkek.jp]

- 9. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Hydroxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids. Among the myriad of pyrimidine derivatives, 5-Hydroxypyrimidin-4(3H)-one stands out as a fundamental scaffold. Its unique electronic and structural features, arising from the interplay of the hydroxyl and carbonyl groups on the pyrimidine ring, have made it and its derivatives attractive candidates in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and biological significance of 5-Hydroxypyrimidin-4(3H)-one, tailored for researchers and professionals in the field of drug development.

Historical Perspective and Discovery

The journey to the synthesis and characterization of 5-Hydroxypyrimidin-4(3H)-one is rooted in the broader history of pyrimidine chemistry. While the parent pyrimidine ring was first isolated in the late 19th century, the systematic exploration of its derivatives took several decades.

A pivotal moment in the history of this specific compound class came in 1960, with the work of J. H. Chesterfield, J. F. W. McOmie, and M. S. Tute. Their publication in the Journal of the Chemical Society described the first synthesis of 5-hydroxypyrimidine.[1] This work laid the foundation for further investigation into the properties and potential applications of this and related compounds. The synthesis of the hitherto unknown 5-hydroxypyrimidine and its 2-phenyl and 4,6-dimethyl derivatives was a significant achievement in heterocyclic chemistry.[1]

The primary route to obtaining 5-hydroxypyrimidine, and by extension its tautomer 5-Hydroxypyrimidin-4(3H)-one, involved the dealkylation of 5-alkoxypyrimidines. Specifically, the researchers utilized the cleavage of a benzyloxy group via hydrogenolysis to yield the desired hydroxyl functionality. This foundational work opened the door for the synthesis of a wide range of substituted 5-hydroxypyrimidine derivatives, which have since been explored for various therapeutic applications.

Physicochemical Properties

5-Hydroxypyrimidin-4(3H)-one exists in tautomeric equilibrium with 5-hydroxypyrimidine. The keto-enol tautomerism is a key feature of this molecule, influencing its chemical reactivity and biological interactions. The 4(3H)-one tautomer is often the predominant form.

A compilation of available quantitative data for 5-hydroxypyrimidine is presented below. It is important to note that experimental data for the unsubstituted parent compound is limited, and some values are predicted from computational models.

| Property | Value | Reference/Method |

| Molecular Formula | C₄H₄N₂O | - |

| Molecular Weight | 96.09 g/mol | - |

| Melting Point | 212-214 °C | [2] |

| Boiling Point | 227.2 °C at 760 mmHg (Predicted) | [2] |

| pKa (acidic) | 6.78 | [3][4] |

| pKa (basic) | 1.87 | [3][4] |

| LogP (predicted) | 0.18220 | [2] |

| Water Solubility | Slightly soluble | [5] |

| Vapor Pressure | 0.0522 mmHg at 25°C | [2] |

| Density (predicted) | 1.293 g/cm³ | [2] |

| Flash Point | 91.2 °C | [2] |

| Refractive Index | 1.568 | [2] |

Tautomerism of 5-Hydroxypyrimidin-4(3H)-one

The tautomeric equilibrium between the enol (5-hydroxypyrimidine) and keto (5-Hydroxypyrimidin-4(3H)-one) forms is a critical aspect of its chemistry. The position of this equilibrium can be influenced by factors such as the solvent, pH, and substitution pattern on the pyrimidine ring.

Synthesis and Experimental Protocols

The synthesis of 5-Hydroxypyrimidin-4(3H)-one and its derivatives has evolved since its initial discovery. The foundational method remains the deprotection of a protected hydroxyl group, typically a benzyloxy ether.

General Synthesis Workflow

A generalized workflow for the synthesis of 5-hydroxypyrimidine derivatives involves the initial construction of a protected pyrimidine ring, followed by a deprotection step to reveal the hydroxyl group.

Experimental Protocol: Synthesis of 5-Hydroxypyrimidine via Debenzylation

This protocol is based on the principles described in the early literature for the synthesis of 5-hydroxypyrimidines.

Materials:

-

5-Benzyloxypyrimidine

-

Palladium on charcoal (10% Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A solution of 5-benzyloxypyrimidine (1.0 eq) is prepared in methanol.

-

To this solution, a catalytic amount of 10% palladium on charcoal is added.

-

The reaction mixture is stirred under a hydrogen atmosphere at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 5-hydroxypyrimidine.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization Data

¹H NMR (DMSO-d₆, 300 MHz):

-

δ 10.45 (broad s, 1H, -OH)

-

δ 8.67 (s, 1H, pyrimidine-H)

-

δ 8.34 (s, 2H, pyrimidine-H)[6]

¹³C NMR:

-

SpectraBase reports chemical shifts for the 5-Hydroxy-pyrimidine cation.[7]

Infrared (IR) Spectroscopy:

-

Characteristic peaks would include O-H stretching, C=O stretching (in the keto tautomer), and aromatic C-H and C=N stretching vibrations.

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z 96.03.

Biological Activity and Signaling Pathways

While the unsubstituted 5-Hydroxypyrimidin-4(3H)-one itself has not been extensively studied for its biological activity, its derivatives have shown significant promise in various therapeutic areas. The core scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Derivatives of 5-hydroxypyrimidine have been investigated for their potential as:

-

Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

-

Antiviral Agents: The pyrimidine core is a key component of many antiviral drugs. 5-Hydroxypyrimidine derivatives have been explored as inhibitors of viral enzymes.

-

Enzyme Inhibitors: The scaffold has been used to design inhibitors for a variety of enzymes, leveraging the hydrogen bonding capabilities of the hydroxyl and carbonyl groups.

Hypothetical Signaling Pathway Involvement

Based on the known activities of pyrimidine derivatives, a hypothetical signaling pathway where a 5-hydroxypyrimidin-4(3H)-one derivative might act as a kinase inhibitor is depicted below. This is a generalized representation and the specific pathway would depend on the exact nature of the derivative.

Conclusion

5-Hydroxypyrimidin-4(3H)-one, since its first reported synthesis in 1960, has emerged as a valuable and versatile scaffold in medicinal chemistry. While the parent compound's biological activities remain to be fully elucidated, its derivatives have demonstrated a wide spectrum of pharmacological effects, solidifying its status as a privileged structure in drug discovery. The foundational knowledge of its synthesis and physicochemical properties provides a strong basis for the rational design of novel therapeutic agents. Further exploration of the unsubstituted core and its interactions with biological systems may yet uncover new and exciting avenues for therapeutic intervention. This guide serves as a comprehensive resource for researchers aiming to harness the potential of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. scialert.net [scialert.net]

- 5. 26456-59-7 CAS MSDS (5-Hydroxypyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Theoretical and Computational Deep Dive into 5-Hydroxypyrimidin-4(3H)-one: A Guide for Researchers and Drug Developers

Introduction

5-Hydroxypyrimidin-4(3H)-one and its derivatives represent a class of heterocyclic compounds of significant interest to the scientific and pharmaceutical communities. As a scaffold, it is present in molecules that exhibit important biological activities, making it a valuable target for theoretical and computational investigation. These studies are crucial for understanding the molecule's intrinsic properties, predicting its behavior in different environments, and guiding the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study 5-Hydroxypyrimidin-4(3H)-one, with a particular focus on its electronic structure, tautomerism, and its role as an inhibitor of viral enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular system.

Tautomerism of the Pyrimidinone Core

A fundamental characteristic of hydroxypyrimidines is their ability to exist in different tautomeric forms. The equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms is a key determinant of the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological function. Computational studies have been instrumental in elucidating the energetic landscape of this tautomerism.

The parent compound, 4(3H)-pyrimidinone, has been a subject of detailed computational analysis to understand the factors governing its tautomeric equilibrium. These studies show a clear preference for the keto form over the enol form.[1][2][3] This preference is influenced by factors such as aromaticity, intramolecular hydrogen bonds, and electronic delocalization.[1][2][3]

The logical relationship of the tautomeric equilibrium can be visualized as follows:

Computational Methodology

High-level quantum mechanical calculations are essential for accurately predicting the properties of 5-Hydroxypyrimidin-4(3H)-one. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy.

A typical computational workflow for investigating the properties of this molecule is outlined below. This workflow allows for the systematic study of its structure, energetics, and spectroscopic properties.

Experimental Protocols: Computational Details

A robust computational protocol for studying pyrimidinone tautomerism, adapted from the literature, is as follows:

-

Geometry Optimization: The initial structures of the tautomers are optimized using a DFT method, such as B3LYP, with a reasonably large basis set, for instance, 6-311+G(d,p). This level of theory is generally sufficient for obtaining accurate geometries.

-

Vibrational Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of a solvent can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).

-

Analysis of Electronic Structure: Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution, hyperconjugative interactions, and hydrogen bonding.[2] The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity.

Quantitative Data

While specific experimental and computational data for the unsubstituted 5-Hydroxypyrimidin-4(3H)-one are scarce in the readily available literature, the properties of the parent 4(3H)-pyrimidinone and its substituted derivatives provide valuable benchmarks.

Table 1: Calculated Properties of Pyrimidinone Tautomers

| Property | 4(3H)-pyrimidinone (keto) | 4-hydroxypyrimidine (enol) | Method | Reference |

| Relative Energy (kJ/mol) | 0.0 | +35.2 | G3(MP2)//B3LYP | [1](--INVALID-LINK--) |

| Dipole Moment (Debye) | 4.1 | 1.8 | B3LYP/aug-cc-pVTZ | [1](--INVALID-LINK--) |

Note: The data presented is for the parent pyrimidinone system and serves as a reference for understanding the relative stability of the keto and enol forms. The presence of the 5-hydroxy group will influence these values.

Biological Activity and Drug Development Context

Derivatives of 5-Hydroxypyrimidin-4(3H)-one have emerged as promising inhibitors of viral enzymes, highlighting their potential in drug development. Specifically, phenyl-substituted 5-hydroxypyrimidin-4(3H)-ones have been identified as inhibitors of the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase.[4] These compounds are believed to act as bimetal chelating ligands in the enzyme's active site.[4]

The inhibitory action of these compounds on the influenza endonuclease represents a direct interaction with the enzyme, disrupting its function and thus viral replication. This mechanism is a key area of interest for the development of new antiviral agents.[4]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and biological evaluation of 5-Hydroxypyrimidin-4(3H)-one derivatives as influenza endonuclease inhibitors involve a multi-step process.

General Synthetic Protocol:

-

Synthesis of the Pyrimidinone Core: The pyrimidinone scaffold can be constructed through various organic synthesis methods, often involving the condensation of a β-ketoester with a urea or thiourea derivative.

-

Functionalization: The core structure is then functionalized, for example, through Suzuki coupling to introduce phenyl substituents.

-

Demethylation: If a methoxy precursor is used, the final step often involves demethylation, for instance, using boron tribromide (BBr₃), to yield the desired hydroxyl group.

Influenza Endonuclease Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant influenza A virus endonuclease is purified. A fluorescently labeled RNA substrate is prepared.

-

Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a suitable buffer containing divalent metal cations (e.g., Mg²⁺ or Mn²⁺) that are essential for enzyme activity.

-

Detection: The cleavage of the fluorescently labeled RNA substrate by the endonuclease is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC₅₀) of the compound is determined by plotting the enzyme activity against the inhibitor concentration.

Theoretical and computational studies provide invaluable insights into the fundamental properties of 5-Hydroxypyrimidin-4(3H)-one. These methods, in conjunction with experimental validation, are crucial for understanding its tautomeric behavior, predicting its reactivity, and guiding the design of new derivatives with enhanced biological activity. The demonstrated efficacy of substituted 5-Hydroxypyrimidin-4(3H)-ones as influenza endonuclease inhibitors underscores the therapeutic potential of this scaffold and highlights the importance of continued research in this area. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsubstituted 5-Hydroxypyrimidin-4(3H)-one Core: A Scaffold for Biologically Active Derivatives

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Within this broad class of compounds, 5-hydroxypyrimidin-4(3H)-one represents a key structural motif. While extensive research has been conducted on the biological activities of its numerous substituted derivatives, there is a notable scarcity of publicly available data on the biological activity of the unsubstituted 5-hydroxypyrimidin-4(3H)-one parent compound. Structure-activity relationship (SAR) studies on various series of these derivatives often do not report data for the unsubstituted core, suggesting it may be weakly active or inactive in the studied assays. However, the 5-hydroxypyrimidin-4(3H)-one core serves as a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a range of activities including antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities associated with derivatives of the 5-hydroxypyrimidin-4(3H)-one core, summarizing key quantitative data, detailing experimental protocols, and visualizing mechanisms of action.

Antiviral Activity: Inhibition of Influenza A Endonuclease

A significant area of investigation for 5-hydroxypyrimidin-4(3H)-one derivatives has been their potential as antiviral agents, specifically as inhibitors of the influenza A virus endonuclease. This enzyme is a critical component of the viral RNA-dependent RNA polymerase complex and is essential for viral replication.

Phenyl-substituted 5-hydroxypyrimidin-4(3H)-ones have been identified as effective inhibitors of this endonuclease.[1] These compounds are proposed to act as bimetal chelating ligands, binding to the two metal ions present in the active site of the enzyme.[1][2] This chelation disrupts the normal function of the endonuclease, thereby inhibiting viral replication.

Quantitative Data for Phenyl-Substituted Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-phenyl-substituted 5-hydroxypyrimidin-4(3H)-one derivatives against influenza A endonuclease.

| Compound (Substituent at position 2) | IC50 (µM)[2] |

| 4-Fluorophenyl | 0.58 |

| 3-Fluorophenyl | >1 |

| 2-Fluorophenyl | >1 |

| 4-Cyanophenyl | >1 |

| 3-Cyanophenyl | 0.86 |

Mechanism of Action: Bimetal Chelation

The proposed mechanism of action involves the hydroxypyrimidinone core chelating the two metal ions (typically manganese, Mn2+) in the active site of the influenza endonuclease. This binding prevents the natural substrate from accessing the active site, thus inhibiting the enzyme's activity.

Experimental Protocol: Influenza A Endonuclease Inhibition Assay

The following is a generalized protocol for assessing the inhibition of influenza A endonuclease activity, based on methodologies described in the literature.[2]

1. Enzyme and Substrate Preparation:

-

The influenza A endonuclease domain is expressed and purified (e.g., using an E. coli expression system).

-

A fluorescently labeled short RNA or DNA substrate is synthesized.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the purified endonuclease, the fluorescent substrate, a reaction buffer (containing appropriate salts and a reducing agent), and the divalent metal cofactor (e.g., MnCl2).

-

The test compound (5-hydroxypyrimidin-4(3H)-one derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the enzyme or substrate.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time.

3. Data Acquisition and Analysis:

-

The endonuclease activity is measured by monitoring the change in fluorescence of the substrate upon cleavage. This can be done using a fluorescence plate reader.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antitumor and Anti-inflammatory Activities of Derivatives

Derivatives of the 5-hydroxypyrimidine scaffold have also been investigated for their potential as anticancer and anti-inflammatory agents.

A study on 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411) and its salt (SNK-578) demonstrated antitumor and antimetastatic activity in a B16 melanoma mouse model.[3] In monotherapy, SNK-578 showed a pronounced antimetastatic effect, and when combined with doxorubicin, it led to a significant inhibition of tumor growth.[3]

While direct anti-inflammatory data for simple 5-hydroxypyrimidin-4(3H)-one derivatives is limited, related pyrimidine structures are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4]

Quantitative Data for Antitumor and Antimetastatic Activity of SNK-578

| Treatment | Dose | Effect on B16 Melanoma in Mice[3] |

| SNK-578 (monotherapy) | 10 mg/kg | Metastasis Inhibition Index (MII): 75.8% |

| SNK-578 (monotherapy) | 25 mg/kg | MII: 92.3% |

| SNK-578 + Doxorubicin | 10 mg/kg + 4 mg/kg | MII: 98.9% |

| SNK-578 + Doxorubicin | 10 mg/kg + 4 mg/kg | Tumor volume decrease of 2.4, 1.9, and 1.5 times on days 11, 15, and 21, respectively, compared to the active control. |

Experimental Protocol: In Vivo Antitumor and Antimetastatic Assay (B16 Melanoma Model)

The following is a generalized protocol for assessing the in vivo antitumor and antimetastatic activity of a compound using a murine melanoma model, based on the methodology described for SNK-578.[3]

1. Animal Model and Tumor Cell Implantation:

-

Male C57BL/6 mice are used as the animal model.

-

A standard dose of B16 melanoma cells (e.g., 5 × 10^6 cells per mouse) is implanted, typically subcutaneously or intravenously.

2. Treatment Regimen:

-

The test compound (e.g., SNK-578) is administered at different doses (e.g., 10 and 25 mg/kg).

-

Administration is typically performed intraperitoneally (i.p.) for a specified duration (e.g., for 14 days, starting from day 2 after tumor implantation).

-

In combination therapy studies, a standard chemotherapeutic agent (e.g., doxorubicin) is administered at its effective dose.

-

Control groups receive a vehicle control or the standard chemotherapeutic agent alone.

3. Monitoring and Endpoints:

-

Tumor Growth: For subcutaneous models, tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Metastasis: For models of metastasis (e.g., intravenous injection), the number of metastatic nodules in target organs (e.g., lungs) is counted at the end of the study.

-

Toxicity: Animal body weight and general health are monitored throughout the study.

4. Data Analysis:

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

-

The Metastasis Inhibition Index (MII) is calculated to quantify the reduction in metastasis.

-

Statistical analysis is performed to determine the significance of the observed effects.

Other Biological Activities of Related Pyrimidine Scaffolds

The broader class of pyrimidine and pyrimidinone derivatives has been associated with a wide range of other biological activities, highlighting the versatility of this heterocyclic system. These activities include:

-

Inhibition of Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases (Mnks): Certain pyrimidin-4-yl-thiazol-2(3H)-one derivatives have been identified as potent inhibitors of Mnk2, a kinase implicated in tumorigenesis.[5]

-

Inhibition of Dihydrofolate Reductase (DHFR): Some quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been shown to be substrates for DHFR, an enzyme involved in folate metabolism and a target for antimicrobial and anticancer drugs. Interestingly, the parent (unsubstituted) compound in this series was not a substrate.

-

Calcium-Sensing Receptor (CaSR) Antagonism: Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been investigated as antagonists of the human calcium receptor, with potential applications in the treatment of osteoporosis.[6]

Synthesis of the 5-Hydroxypyrimidine Scaffold

The synthesis of 5-hydroxypyrimidines can be achieved through various routes. One common method involves the demethylation of a 5-methoxypyrimidine precursor.

The unsubstituted 5-hydroxypyrimidin-4(3H)-one is a valuable chemical scaffold that, while likely possessing limited intrinsic biological activity, serves as a critical starting point for the development of a wide range of biologically active derivatives. Research into these derivatives has yielded promising candidates for antiviral, antitumor, and other therapeutic applications. The ability of the core structure to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it an area of continued interest for researchers, scientists, and drug development professionals. Future investigations into novel derivatives of this versatile core may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery tactics to mitigate toxicity risks due to reactive metabolite formation with 2-(2-hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3h)-one derivatives, potent calcium-sensing receptor antagonists and clinical candidate(s) for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxypyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of 5-Hydroxypyrimidin-4(3H)-one. Due to the limited availability of a complete, published dataset for the unsubstituted parent compound, this document presents a combination of data from closely related analogs and predicted values based on established principles of spectroscopic analysis. This approach offers a robust framework for the identification and characterization of this and similar pyrimidine derivatives.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 5-Hydroxypyrimidin-4(3H)-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Hydroxypyrimidin-4(3H)-one (Predicted) | DMSO-d6 | ~11-12 (br s, 1H, N-H), ~9-10 (br s, 1H, O-H), ~7.5-8.0 (s, 1H, C2-H), ~7.0-7.5 (s, 1H, C6-H) |

| 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one | - | 23 mg, 42%); mp 252–254 °C.[1] |

| 6-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one | - | Data not explicitly provided in the available resources.[1] |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Hydroxypyrimidin-4(3H)-one (Predicted) | DMSO-d6 | ~160-170 (C=O), ~140-150 (C-OH), ~135-145 (C2), ~115-125 (C6) |

| 5-Hydroxypyrimidine (Related Compound) | H2O | Data available in the Human Metabolome Database (HMDB0000883), though specific shifts are not detailed in snippets.[2] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Sample Phase | Characteristic Absorption Bands (cm-1) |

| 5-Hydroxypyrimidin-4(3H)-one (Predicted) | KBr Pellet | ~3200-3400 (O-H stretch, N-H stretch), ~3000-3100 (C-H stretch, aromatic), ~1650-1700 (C=O stretch, amide), ~1550-1650 (C=C stretch, C=N stretch), ~1200-1300 (C-O stretch) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key m/z Peaks |

| 5-Hydroxypyrimidin-4(3H)-one (Predicted) | ESI | [M+H]+ = 113.03, [M-H]- = 111.02 |

| 5-Hydroxypyrimidine (Related Compound) | GC-MS | Molecular Weight: 96.09 g/mol . A mass spectrum is available on SpectraBase, though specific fragmentation patterns are not detailed in the provided snippets.[3] |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. While specific protocols for the unsubstituted 5-Hydroxypyrimidin-4(3H)-one are not available, the following are generalized methods based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

-

13C NMR Acquisition : Acquire proton-decoupled 13C NMR spectra. A larger number of scans is typically required compared to 1H NMR.

IR Spectroscopy

-

Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]

-

Data Acquisition : Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like 5-Hydroxypyrimidin-4(3H)-one.

References

- 1. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Hydroxypyrimidin-4(3H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Hydroxypyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of 5-Hydroxypyrimidin-4(3H)-one and its derivatives. The primary focus of current research has been the potent inhibitory activity of these compounds against the endonuclease of the influenza A virus, a critical enzyme for viral replication. This document summarizes the quantitative data on their inhibitory efficacy, details the experimental protocols for key biological assays, and visualizes the associated signaling pathways and experimental workflows. Furthermore, this guide explores other potential, albeit less characterized, therapeutic applications of the broader pyrimidinone class of molecules, including their roles in oncology and inflammatory diseases, to provide a forward-looking perspective for future drug discovery and development efforts.

Primary Therapeutic Target: Influenza A Virus Endonuclease

The most well-documented therapeutic target for derivatives of 5-Hydroxypyrimidin-4(3H)-one is the acidic endonuclease of the influenza A virus polymerase. This enzyme is essential for the "cap-snatching" mechanism, a process whereby the virus cleaves host pre-mRNAs to generate capped primers for the transcription of its own genome. Inhibition of this endonuclease activity effectively halts viral replication, making it a prime target for antiviral drug development.[1][2]

Derivatives of 5-Hydroxypyrimidin-4(3H)-one, particularly those with substitutions at the 2-position, have been shown to be potent inhibitors of this enzyme. The proposed mechanism of action involves the chelation of two critical metal ions within the endonuclease active site, thereby preventing its catalytic function.

Quantitative Data: In Vitro Inhibition of Influenza A Endonuclease

The following table summarizes the reported 50% inhibitory concentration (IC50) values for a series of 2-substituted 5-Hydroxypyrimidin-4(3H)-one derivatives against the influenza A virus endonuclease.

| Compound ID | R-Group (at position 2) | IC50 (µM) | Reference |

| 1 | 4-Fluorophenyl | 0.58 | [1] |

| 2 | 3-Fluorophenyl | >1.0 | [1] |

| 3 | 2-Fluorophenyl | >1.0 | [1] |

| 4 | 4-Biphenyl | >1.0 | [1] |

| 5 | 3-Biphenyl | <1.0 | [1] |

| 6 | 2-Biphenyl | >1.0 | [1] |

| 7 | 4-Cyanophenyl | <1.0 | [1] |

| 8 | 3-Cyanophenyl | <0.5 | [1] |

| 9 | 4-(1H-tetrazol-5-yl)phenyl | 0.15 | [1] |

| 10 | 3-(1H-tetrazol-5-yl)phenyl | <0.5 | [1] |

Potential and Exploratory Therapeutic Targets

While the anti-influenza activity of 5-Hydroxypyrimidin-4(3H)-one derivatives is well-established, the broader pyrimidine scaffold is known to interact with a diverse range of biological targets. It is important to note that the direct activity of the 5-Hydroxypyrimidin-4(3H)-one core on these targets has not been extensively proven and further research is required.

Oncology: MAP Kinase-Interacting Kinase 2 (Mnk2)

Certain pyrimidine-containing compounds have been identified as inhibitors of MAP kinase-interacting kinase 2 (Mnk2).[3] Mnk2 is a downstream effector in the MAPK signaling pathway and is implicated in tumor progression and survival through its phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3] Inhibition of Mnk2 can lead to reduced cell proliferation and induction of apoptosis in cancer cells.[3]

Inflammatory Diseases: Cyclooxygenase (COX) and Other Mediators

The pyrimidine nucleus is a common feature in a variety of compounds exhibiting anti-inflammatory properties.[4][5][6][7] The mechanisms of action are diverse and can include the inhibition of key inflammatory enzymes like cyclooxygenase (COX), as well as the modulation of pro-inflammatory cytokine production.[4][8]

Experimental Protocols

Influenza A Endonuclease Inhibition Assays